![molecular formula C10H24O2Si B018756 4-((tert-Butyldimethylsilyl)oxy)butan-1-ol CAS No. 87184-99-4](/img/structure/B18756.png)
4-((tert-Butyldimethylsilyl)oxy)butan-1-ol
Overview
Description
4-((tert-Butyldimethylsilyl)oxy)butan-1-ol is a chemical compound with the molecular formula C10H24O2Si. It is a colorless liquid commonly used in organic synthesis due to its unique properties, such as increased thermal stability and solubility .
Mechanism of Action
Target of Action
It is often used as a reagent in organic synthesis , suggesting that its targets could be a wide range of organic compounds.
Mode of Action
It is known to be useful in organic synthesis , implying that it may interact with its targets through chemical reactions to form new compounds.
Biochemical Pathways
Given its role in organic synthesis , it can be inferred that it may be involved in various biochemical pathways depending on the specific reactions it is used in.
Result of Action
As a reagent in organic synthesis , it likely contributes to the formation of new organic compounds.
Action Environment
It is known to be slightly soluble in water and soluble in dichloromethane, ethyl acetate, and methanol , suggesting that its action may be influenced by the solvent environment.
Preparation Methods
4-((tert-Butyldimethylsilyl)oxy)butan-1-ol can be synthesized through the reaction of 4-bromobutanol with sodium tert-butyldimethylsilane . The reaction typically involves the use of an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The product is then purified through standard techniques such as distillation or chromatography.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions to replace the hydroxyl group with other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Protecting Group in Synthesis
TBDMSO-butanol serves as an effective protecting group for alcohols in organic synthesis. The TBDMS group can be selectively removed under mild acidic conditions, allowing for the regeneration of the hydroxyl group without affecting other functional groups present in the molecule. This property is particularly useful in multi-step synthetic routes where selective functionalization is required.
Synthesis of Complex Molecules
The compound has been utilized in the synthesis of various complex molecules, including pharmaceuticals and natural products. For example, it has been employed in the synthesis of triazole derivatives through azide–alkyne cycloaddition reactions, showcasing its versatility as a building block in medicinal chemistry .
Protein Chemistry
In biochemistry, TBDMSO-butanol is used for protein purification and analysis techniques such as Western blotting and protein quantitation. Its ability to stabilize proteins during purification processes enhances yield and activity .
Cell Analysis
The compound has shown potential in cell analysis methods, particularly in gene therapy solutions where it aids in the delivery of therapeutic agents into cells .
Fluorescent Materials
Research indicates that derivatives of TBDMSO-butanol can be utilized in the development of fluorescent materials due to their ability to form stable complexes with metal ions . This application is critical in developing sensors and imaging agents for biological studies.
Case Studies
Comparison with Similar Compounds
Similar compounds to 4-((tert-Butyldimethylsilyl)oxy)butan-1-ol include:
4-(tert-Butyldimethylsilyl)oxy-1-butanol: Similar in structure but with different functional groups.
4-(tert-Butyldimethylsilyloxy)methyl)aniline: Contains an aniline group instead of a hydroxyl group.
The uniqueness of this compound lies in its ability to increase the thermal stability and solubility of the compounds it is used to synthesize .
Biological Activity
4-((tert-Butyldimethylsilyl)oxy)butan-1-ol, commonly referred to as TBS-butanol, is a chemical compound with the molecular formula C10H24O2Si and a molecular weight of approximately 204.38 g/mol. This compound is primarily utilized in organic synthesis as a protecting group for alcohols. Its biological activity, while not extensively documented, can be inferred from its structural properties and the behavior of similar compounds.
TBS-butanol features a tert-butyldimethylsilyl (TBS) group that enhances its stability and solubility in organic solvents. The mechanism of action involves the formation of a stable silyl ether through a covalent bond with the hydroxyl group. This bonding effectively masks the reactivity of the hydroxyl group, allowing for selective chemical modifications without interference from the protected site .
Biological Activity Overview
Although specific biological activity data for TBS-butanol is limited, compounds with similar structures often exhibit notable biological properties. The presence of the silyl group may influence interactions with biological membranes or enzymes, potentially affecting pharmacokinetics and bioavailability.
Potential Biological Activities
- Antimicrobial Properties : Some silanol derivatives have shown antimicrobial activity, suggesting that TBS-butanol might possess similar properties due to its structural features.
- Cell Membrane Interaction : The silyl group could enhance membrane permeability, possibly impacting drug delivery systems.
- Enzyme Inhibition : Compounds with silyl groups have been investigated for their ability to inhibit various enzymes, which could be a potential area for further research regarding TBS-butanol.
Comparative Analysis with Similar Compounds
The following table highlights several compounds structurally related to TBS-butanol, along with their unique features:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
4-(Trimethylsilyloxy)butan-1-ol | C10H22O2Si | Less sterically hindered than tert-butyldimethylsilyl |
3-(tert-Butyldimethylsilyloxy)propan-1-ol | C10H22O2Si | Different position of silyl ether |
2-(tert-Butyldimethylsilyloxy)ethanol | C8H18O2Si | Shorter carbon chain |
Synthesis and Application in Organic Chemistry
Research has demonstrated the utility of TBS-butanol in complex organic syntheses. For instance, it has been employed in the total synthesis of various natural products where selective protection of hydroxyl groups is crucial . The ability to easily remove the TBS group under mild conditions makes it particularly valuable in synthetic pathways.
Pharmacological Potential
While direct studies on TBS-butanol's pharmacological effects are scarce, related compounds have been shown to exhibit various bioactivities. For example, studies on silanol derivatives indicate potential applications in drug design due to their ability to enhance solubility and bioavailability .
Properties
IUPAC Name |
4-[tert-butyl(dimethyl)silyl]oxybutan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24O2Si/c1-10(2,3)13(4,5)12-9-7-6-8-11/h11H,6-9H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJEMXJANZPVITP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60236161 | |
Record name | 4-(Dimethyl-tert-butylsilyl)oxybutan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60236161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87184-99-4 | |
Record name | 4-(Dimethyl-tert-butylsilyl)oxybutan-1-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087184994 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(Dimethyl-tert-butylsilyl)oxybutan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60236161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[(tert-butyldimethylsilyl)oxy]butan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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